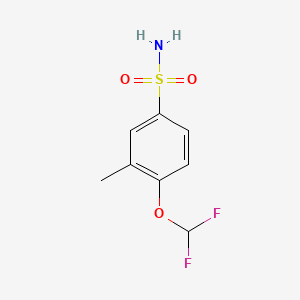
N-(2-bromoethoxy)-4-nitrobenzene-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-bromoethoxy)-4-nitrobenzene-1-sulfonamide is an organic compound that features a bromoethoxy group, a nitro group, and a sulfonamide group attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromoethoxy)-4-nitrobenzene-1-sulfonamide typically involves the following steps:
Nitration: The nitro group is introduced via nitration of the benzene ring using a mixture of concentrated nitric acid and sulfuric acid.
Sulfonamidation: The sulfonamide group is introduced by reacting the nitrobenzene derivative with a sulfonamide reagent under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination, nitration, and sulfonamidation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and reduce production costs.
化学反応の分析
Types of Reactions
N-(2-bromoethoxy)-4-nitrobenzene-1-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromoethoxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The sulfonamide group can undergo oxidation under specific conditions to form sulfonic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: Amino derivatives of the original compound.
Oxidation: Sulfonic acid derivatives.
科学的研究の応用
N-(2-bromoethoxy)-4-nitrobenzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its functional groups.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.
作用機序
The mechanism of action of N-(2-bromoethoxy)-4-nitrobenzene-1-sulfonamide involves interactions with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the sulfonamide group can mimic natural substrates, inhibiting enzyme activity. The bromoethoxy group can facilitate binding to specific molecular sites, enhancing the compound’s biological activity.
類似化合物との比較
Similar Compounds
- N-(2-bromoethoxy)-3-nitrobenzene-1-sulfonamide
- N-(2-bromoethoxy)-4-nitrobenzene-1-sulfonic acid
- N-(2-chloroethoxy)-4-nitrobenzene-1-sulfonamide
Uniqueness
N-(2-bromoethoxy)-4-nitrobenzene-1-sulfonamide is unique due to the specific combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the bromoethoxy group allows for unique substitution reactions, while the nitro and sulfonamide groups provide additional sites for chemical modification and biological interactions.
特性
分子式 |
C8H9BrN2O5S |
|---|---|
分子量 |
325.14 g/mol |
IUPAC名 |
N-(2-bromoethoxy)-4-nitrobenzenesulfonamide |
InChI |
InChI=1S/C8H9BrN2O5S/c9-5-6-16-10-17(14,15)8-3-1-7(2-4-8)11(12)13/h1-4,10H,5-6H2 |
InChIキー |
CPSAEGWSZQDVRD-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)NOCCBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



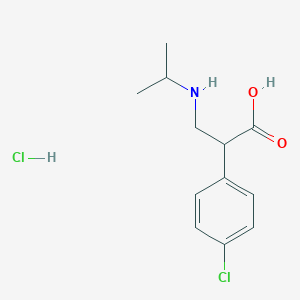
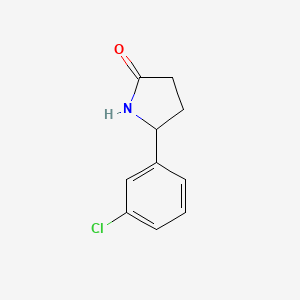
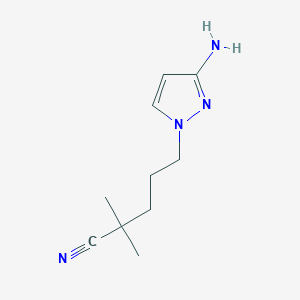
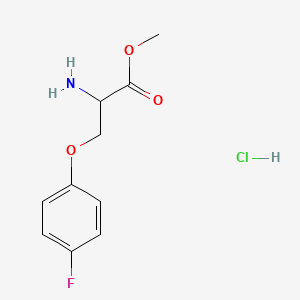
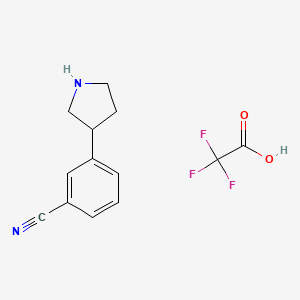
amine](/img/structure/B13644929.png)
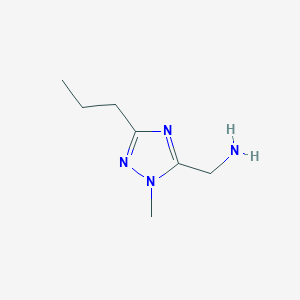
![nickel(2+);4-[10,15,20-tris(4-aminophenyl)porphyrin-22,24-diid-5-yl]aniline](/img/structure/B13644947.png)
![2'-Chloro-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B13644953.png)
![Tert-butyl 9-hydroxy-2-azadispiro[3.0.3^{5}.2^{4}]decane-2-carboxylate](/img/structure/B13644954.png)
